3,5-Dinitro-1,1'-biphenyl

描述

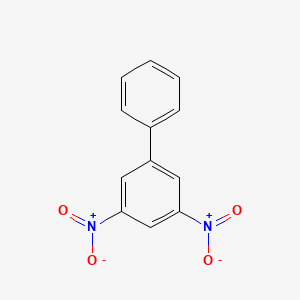

3,5-Dinitro-1,1’-biphenyl is an organic compound that has garnered attention due to its unique properties and potential applications in various fields of research and industry. It consists of two benzene rings connected by a single bond, with nitro groups attached at the 3 and 5 positions on one of the benzene rings. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 3,5-Dinitro-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3,5-dinitrobenzene with phenylboronic acid in the presence of a palladium catalyst, such as in the Suzuki-Miyaura coupling reaction . This method typically requires a base, such as potassium carbonate, and a solvent like toluene, under reflux conditions.

Industrial Production Methods: While specific industrial production methods for 3,5-Dinitro-1,1’-biphenyl are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods .

化学反应分析

Types of Reactions: 3,5-Dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the nitro groups, which are electron-withdrawing and activate the benzene ring towards electrophiles.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.

Major Products:

Electrophilic Substitution: Products include halogenated or nitrated derivatives of 3,5-Dinitro-1,1’-biphenyl.

Reduction: The major product is 3,5-diamino-1,1’-biphenyl.

科学研究应用

Material Science and Organic Electronics

Optoelectronic Devices

3,5-Dinitro-1,1'-biphenyl is being investigated for its potential use in optoelectronic devices . Its structure allows it to act as both an electron donor and acceptor, making it suitable for applications in organic photovoltaics and light-emitting diodes (OLEDs). The compound's ability to form highly conjugated structures enhances its efficiency in light absorption and emission processes .

Solar Energy Conversion

Research indicates that derivatives of biphenyl compounds, including this compound, can be utilized in solar energy conversion technologies . These compounds exhibit favorable properties for charge transport and light harvesting, essential for improving the efficiency of solar cells .

Medicinal Chemistry

Pharmacological Applications

The biphenyl structure is a common motif in many pharmaceutical agents. Compounds derived from this compound are being explored for their potential as active pharmaceutical ingredients (APIs) . They have shown promise in various therapeutic areas including anti-inflammatory, antibacterial, and anticancer activities . For instance:

- Anti-inflammatory Agents : Biphenyl derivatives are known for their efficacy as non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to alleviate pain and inflammation.

- Anticancer Drugs : Certain modifications of biphenyl structures have been linked to antitumor activity, making them candidates for further development in cancer therapy .

Environmental Applications

Environmental Monitoring

this compound is also relevant in environmental chemistry. It can serve as an indicator compound for assessing contamination levels in soil and water due to its persistence and toxicity. Its presence can indicate the degradation of organic pollutants and help evaluate environmental health risks associated with hazardous waste sites .

Synthesis and Functionalization

The synthesis of this compound typically involves nitration reactions of biphenyl under controlled conditions to introduce nitro groups at specific positions on the aromatic rings. This functionalization is crucial as it enhances the compound's reactivity and allows for further derivatization to create more complex molecules with tailored properties for specific applications.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Optoelectronic Devices | Used in organic photovoltaics and OLEDs due to its electron donor/acceptor properties | Solar cells and display technologies |

| Medicinal Chemistry | Potential APIs with anti-inflammatory and anticancer properties | Development of new pharmaceuticals |

| Environmental Monitoring | Indicator for soil and water contamination | Assessing pollution levels |

| Material Science | Enhances charge transport in materials used for energy conversion | Materials for solar energy applications |

作用机制

The mechanism of action of 3,5-Dinitro-1,1’-biphenyl primarily involves its reactivity due to the presence of nitro groups. These groups are electron-withdrawing, making the compound more susceptible to electrophilic attack. In reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations .

相似化合物的比较

- 2,2’-Dinitro-1,1’-biphenyl

- 4,4’-Dinitro-1,1’-biphenyl

- 2,4-Dinitrotoluene

Comparison: 3,5-Dinitro-1,1’-biphenyl is unique due to the specific positioning of the nitro groups, which influences its reactivity and the types of reactions it undergoes. For example, 2,2’-dinitro-1,1’-biphenyl has nitro groups on adjacent carbons, which can lead to different steric and electronic effects compared to the 3,5-dinitro isomer .

生物活性

3,5-Dinitro-1,1'-biphenyl is a nitro-substituted biphenyl compound that has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial properties, toxicological effects, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond with nitro groups (-NO2) attached to the 3 and 5 positions of one of the phenyl rings. The presence of nitro groups is often associated with increased reactivity and biological activity, as they can form reactive intermediates that interact with biological macromolecules.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, a study synthesized N4, N4'-dibutyl-3,3'-dinitro-1,1'-biphenyl-4,4'-diamine and evaluated its antibacterial activity against clinical strains of Klebsiella spp., Staphylococcus aureus, and Pseudomonas spp.. The results indicated that this compound exhibited moderate to excellent antibacterial activity, particularly against Gram-negative bacteria .

Table 1: Antibacterial Activity of N4, N4'-dibutyl-3,3'-dinitro-1,1'-biphenyl-4,4'-diamine

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Klebsiella spp. | 18 | Excellent |

| Staphylococcus aureus | 12 | Moderate |

| Pseudomonas spp. | 15 | Moderate |

Toxicological Profile

The toxicological effects of dinitrophenols (DNPs), including this compound and its derivatives, have been extensively studied. DNPs are known to interfere with mitochondrial functions by uncoupling oxidative phosphorylation. This mechanism leads to increased basal metabolic rates and various toxic effects on multiple organ systems .

Table 2: Toxicological Effects Associated with Dinitrophenols

The mechanism by which this compound exerts its biological effects is primarily through its interaction with cellular metabolism. The nitro groups can lead to the formation of reactive oxygen species (ROS), which may cause oxidative stress in cells. Additionally, the uncoupling effect on mitochondrial respiration can disrupt ATP production and lead to cellular dysfunction .

Case Studies

Several case studies have documented the effects of exposure to dinitrophenols in both humans and animals. For instance:

- Case Study 1 : A clinical report described acute poisoning symptoms in a worker exposed to high levels of dinitrophenols, including hyperthermia and cardiovascular instability.

- Case Study 2 : Animal studies indicated that chronic exposure to dinitrophenols resulted in significant weight loss and metabolic disturbances due to increased energy expenditure.

属性

IUPAC Name |

1,3-dinitro-5-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZJLRGGVLHBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205364 | |

| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56813-80-0 | |

| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056813800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。